molecular formula C11H13N3O4 B1487471 Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate CAS No. 797032-05-4

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

Cat. No. B1487471
M. Wt: 251.24 g/mol
InChI Key: QEADMRWWIQXOIK-UHFFFAOYSA-N
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Description

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, also known as ECNC, is a synthetic organic compound used in scientific research and laboratory experiments. It is a colorless liquid with a melting point of -14°C and a boiling point of 121°C. ECNC is an important precursor in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of various materials, including polymers, dyes, and catalysts.

Scientific Research Applications

Anticancer Potential

  • Ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, including derivatives of Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate, have shown to bind cellular tubulin, leading to the accumulation of cells at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice. Modifications in the carbamate group have been explored to assess their impact on antitumor activity. Specifically, analogues were prepared to evaluate the necessity of the carbamate group for activity, with findings indicating that activity is reduced when ethyl is replaced with bulky aliphatic groups or when alterations are made to the ethoxy and amino groups (Temple, Rener, & Comber, 1989).
  • Another study focused on the synthesis of potential anticancer agents through modifications of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates and ethyl (5-amino-2H-pyridol[4,3-b][1,4]thiazin-7-yl)carbamates. The effects of these compounds on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia were determined, highlighting the potential of these compounds as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Synthesis and Characterization

  • Research into the synthesis of 4-nitro-γ-carbolines via the Graebe–Ullmann reaction revealed a new scheme for producing compounds containing substituents in the pyridine ring. This work involved the development of starting materials such as 1-[6-aryl(methyl)-2-methyl(cyclopropyl)-3-nitropyridin-4-yl]-1Н-1,2,3-benzotriazoles, showcasing the diverse synthetic routes and applications of nitropyridine derivatives (Shuvalov, Shestakov, Kulakova, Kuratova, Vorontsova, & Sagitullina, 2019).

Novel Heteroisoindoles Synthesis

  • The reaction of nitropyridine derivatives with ethyl isocyanoacetate led to the tandem cyclization producing polycyclic pyrrolopyridines or imidazopyridines, demonstrating the versatility of nitropyridine derivatives in synthesizing novel heterocyclic compounds with potential biological activity (Ono, Murashima, Nishi, Nakamoto, Kato, Tamai, & Uno, 2002).

properties

IUPAC Name

ethyl N-cyclopropyl-N-(3-nitropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-2-18-11(15)13(8-3-4-8)9-5-6-12-7-10(9)14(16)17/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEADMRWWIQXOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1CC1)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670476
Record name Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate

CAS RN

797032-05-4
Record name Ethyl cyclopropyl(3-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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